molecular formula C11H17N3O2S B11451885 Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate

Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B11451885
M. Wt: 255.34 g/mol
InChI Key: SJNNRAKSHOQQRW-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, an amino group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The piperidine moiety can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It is investigated for its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate: shares similarities with other thiazole derivatives such as:

Uniqueness

  • The presence of both the piperidine and thiazole moieties in this compound makes it unique compared to other thiazole derivatives. This combination can lead to distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H17N3O2S/c1-7-4-3-5-14(6-7)11-13-9(12)8(17-11)10(15)16-2/h7H,3-6,12H2,1-2H3

InChI Key

SJNNRAKSHOQQRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(S2)C(=O)OC)N

Origin of Product

United States

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